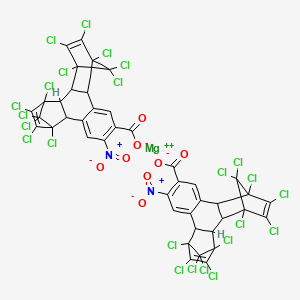
2-(3-hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid
Descripción general
Descripción
The compound is a derivative of benzimidazole and phenylacetic acid, both of which are common structures in medicinal chemistry . Benzimidazoles are heterocyclic aromatic organic compounds, and phenylacetic acids are a type of aromatic carboxylic acid. The hydroxyphenyl group suggests the presence of a phenol, which is an aromatic compound with a hydroxyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or coupling reactions . For example, Suzuki-Miyaura coupling is a common method used for creating carbon-carbon bonds .Molecular Structure Analysis
The molecular structure of this compound likely includes a benzimidazole ring, a phenyl ring, and a carboxylic acid group . The exact structure would depend on the positions of these groups relative to each other.Chemical Reactions Analysis
The compound, being a derivative of benzimidazole and phenylacetic acid, might undergo reactions typical for these classes of compounds . This could include electrophilic aromatic substitution, nucleophilic substitution, or reactions at the carboxylic acid group .Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics
Studies on compounds similar to 2-(3-hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid have focused on their metabolism and pharmacokinetics. For example, the metabolism and disposition of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, in humans were investigated to understand its bioavailability and elimination pathways. This research is crucial for developing new medications, as it helps determine the safety and efficacy of compounds (Renzulli et al., 2011).
Diagnostic Applications
Some benzimidazole derivatives serve as diagnostic tools or as models to study the biological processes. For instance, L-2-[(13)C]oxothiazolidine-4-carboxylic acid, a compound related to benzimidazoles, has been used as a probe for precursor mobilization for glutathione synthesis, indirectly assessing the body's capacity to synthesize glutathione, a critical antioxidant. This type of research can help understand the underlying mechanisms of diseases and the body's response to oxidative stress (Fukagawa et al., 2000).
Antioxidant Properties
Research has also explored the antioxidant properties of compounds structurally related to this compound. The determination of plasma and urine levels of new anti-inflammatory agents highlights the importance of understanding how these compounds can modulate oxidative stress and inflammation, which are crucial in the pathogenesis of various chronic diseases (Krause, 1981).
Therapeutic Potential
The therapeutic potential of benzimidazole derivatives, including their role in treating infections and inflammation, has been a significant area of research. For example, the activity of enviroxime against rhinovirus infection in humans was studied, indicating the potential of such compounds as antiviral agents (Phillpotts et al., 1981). Additionally, compounds like SG-HQ2, a synthetic analogue of gallic acid (which shares a phenolic structure with this compound), have been investigated for their ability to inhibit mast cell-mediated allergic inflammation, highlighting the anti-inflammatory potential of these compounds (Je et al., 2015).
Direcciones Futuras
Mecanismo De Acción
Target of Action
This compound is a derivative of benzimidazole, a class of compounds known for their wide range of biological activities . .
Mode of Action
The mode of action of 2-(3-hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid is currently unknown due to the lack of specific studies on this compound. Benzimidazole derivatives are known to interact with various biological targets, but the specific interactions of this compound need further investigation .
Biochemical Pathways
It’s worth noting that phenolic compounds, such as this one, are known to undergo several reactions such as glucuronidation, sulfonation, and methylation .
Pharmacokinetics
Phenolic compounds are known to be modified upon consumption to form new compounds with potential health benefits . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the stability and activity of this compound . .
Propiedades
IUPAC Name |
2-(3-hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c17-10-3-1-2-8(6-10)13-15-11-5-4-9(14(18)19)7-12(11)16-13/h1-7,17H,(H,15,16)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOFWYFYRJAFQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC3=C(N2)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364198 | |
| Record name | 2-(3-Hydroxyphenyl)-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
550300-30-6 | |
| Record name | 2-(3-Hydroxyphenyl)-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B1607980.png)
![3-Benzyl-5-[(5-bromofuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1607981.png)


![2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B1607990.png)



![N-[5-(2-methylpropyl)-4-oxo-1,3-dioxan-5-yl]benzamide](/img/structure/B1607995.png)



![2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide](/img/structure/B1608001.png)
![6-Methylbenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B1608003.png)